molecular formula C18H21NO2 B5860605 2-(2,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide

2-(2,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide

Cat. No. B5860605
M. Wt: 283.4 g/mol
InChI Key: FMQBGVSLUVCKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as A-769662 and is known to activate AMP-activated protein kinase (AMPK), a protein that regulates cellular energy homeostasis.

Mechanism of Action

A-769662 activates 2-(2,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide by binding to the γ subunit of the protein. This leads to an increase in cellular energy production and a decrease in energy consumption. This compound activation also leads to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation.
Biochemical and Physiological Effects
A-769662 has been shown to have several biochemical and physiological effects. It increases glucose uptake in skeletal muscle and adipose tissue, improves insulin sensitivity, and reduces inflammation. A-769662 also increases fatty acid oxidation and decreases fatty acid synthesis in the liver. In addition, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using A-769662 in lab experiments is its specificity for 2-(2,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide activation. It does not activate other kinases, which reduces the risk of off-target effects. However, A-769662 has a short half-life and is rapidly metabolized in vivo. This limits its use in long-term studies and requires frequent dosing.

Future Directions

There are several future directions for the study of A-769662. One area of interest is the potential use of A-769662 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more stable analogs of A-769662 that have a longer half-life and can be used in long-term studies. Additionally, further research is needed to fully understand the biochemical and physiological effects of A-769662 and its potential therapeutic applications.
Conclusion
In conclusion, A-769662 is a chemical compound that has gained significant attention in scientific research. It activates 2-(2,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide and has potential therapeutic applications in the treatment of obesity, type 2 diabetes, and neurodegenerative diseases. A-769662 has several advantages, including its specificity for this compound activation, but also has limitations due to its short half-life. Further research is needed to fully understand the potential of A-769662 and to develop more stable analogs for long-term studies.

Synthesis Methods

The synthesis of A-769662 involves the reaction of 2,5-dimethylphenol, 4-ethylphenylacetic acid, and oxalyl chloride in the presence of triethylamine. The reaction yields 2-(2,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide, which is then purified using column chromatography.

Scientific Research Applications

A-769662 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce inflammation in animal models of obesity and type 2 diabetes. A-769662 has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-15-7-9-16(10-8-15)19-18(20)12-21-17-11-13(2)5-6-14(17)3/h5-11H,4,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQBGVSLUVCKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.